(E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine
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Overview
Description
(E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine typically involves the condensation of 4-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
(E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt key biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine: shares structural similarities with other hydroxylamine derivatives, such as:
Uniqueness
The presence of both chlorophenyl and methoxyphenyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features distinguish it from other hydroxylamine derivatives and contribute to its diverse applications.
Properties
Molecular Formula |
C15H14ClNO3 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15-8-12(9-17-18)4-7-14(15)20-10-11-2-5-13(16)6-3-11/h2-9,18H,10H2,1H3 |
InChI Key |
GOJBOTXFJSHHLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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